N-benzyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxamide
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Description
Synthesis Analysis
The synthesis of N-benzyl-2-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)benzenecarboxamide and related compounds involves multiple steps, including ring closure reactions, oxidations, and substitutions. Parallel solution-phase synthesis has been explored for generating derivatives, showcasing the versatility in functionalizing the molecule for different purposes (Wang et al., 2007).
Molecular Structure Analysis
The molecular structure of related thiazinan-4-yl derivatives has been elucidated through techniques like X-ray diffraction, revealing insights into the conformation and stereochemistry of these molecules. For instance, studies have detailed the crystalline structure of derivatives, highlighting orthogonal arrangements between rings and deviations due to steric hindrance (Samipillai et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving N-benzyl-2-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)benzenecarboxamide derivatives include transformations under various conditions, leading to novel compounds with potential biological activities. For example, the synthesis of novel biologically active derivatives showcases the molecule's capacity to engage in reactions yielding compounds with antimicrobial and antioxidant activities (Zia-ur-Rehman et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and stability, are crucial for their application in various fields. The structural analysis contributes to understanding these properties, although specific studies detailing the physical properties of N-benzyl-2-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)benzenecarboxamide were not identified in the search results.
Chemical Properties Analysis
The chemical properties, including reactivity, potential biological activity, and interaction with other molecules, are areas of active research. The synthesis and reactivity studies provide a foundation for exploring these properties in depth. For example, the synthesis of derivatives with different substituents leads to compounds with varied biological activities, illustrating the impact of chemical modifications on the molecule's properties (Ahmad et al., 2012).
Scientific Research Applications
HCV NS5B Polymerase Inhibition :
- Compounds related to N-benzyl-2-(1,1-dioxo-1lambda
6,4-thiazinan-4-yl)benzenecarboxamide have shown potent inhibitory activities against HCV NS5B polymerase. This is highlighted in the study of analogs with similar structures, which demonstrated significant biochemical and replicon assay activities (Ellis et al., 2008).
- Compounds related to N-benzyl-2-(1,1-dioxo-1lambda
Antitumor Activity :
- Similar structures to N-benzyl-2-(1,1-dioxo-1lambda
6,4-thiazinan-4-yl)benzenecarboxamide have been synthesized and found to possess in vitro antitumor activity. This is evident from the synthesis of 6-chloro-1,1-dioxo-1,4,2-benzodithiazie derivatives, which displayed significant antitumor effects in screenings by the National Cancer Institute (Brzozowski et al., 2003).
- Similar structures to N-benzyl-2-(1,1-dioxo-1lambda
Stem Cell Research Application :
- The compound thiazovivin, closely related to N-benzyl-2-(1,1-dioxo-1lambda
6,4-thiazinan-4-yl)benzenecarboxamide, is known to improve the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. This application is crucial in stem cell research, where the efficient generation of stem cells is a major focus (Ries et al., 2013).
- The compound thiazovivin, closely related to N-benzyl-2-(1,1-dioxo-1lambda
Corrosion Inhibition :
- Benzothiazole derivatives, which share structural similarities with N-benzyl-2-(1,1-dioxo-1lambda
6,4-thiazinan-4-yl)benzenecarboxamide, have shown potential as corrosion inhibitors for carbon steel in acidic solutions. This application is significant in the field of materials science and engineering (Hu et al., 2016).
- Benzothiazole derivatives, which share structural similarities with N-benzyl-2-(1,1-dioxo-1lambda
properties
IUPAC Name |
N-benzyl-2-(1,1-dioxo-1,4-thiazinan-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(19-14-15-6-2-1-3-7-15)16-8-4-5-9-17(16)20-10-12-24(22,23)13-11-20/h1-9H,10-14H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUHAYZXKLHOAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxamide |
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